2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
“2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one” is a heterocyclic compound that features a pyridazinone core with a phenyl group and a 1,3,4-oxadiazole ring
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry.
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Potential as a pharmacophore in the design of new therapeutic agents.
Biological Studies: Investigating its interactions with biological macromolecules.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-phenylpyridazin-3(2H)-one” typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide under basic conditions to form the corresponding 1,3,4-oxadiazole-2-thiol.
Attachment of the oxadiazole ring to the pyridazinone core: This step involves the reaction of the 1,3,4-oxadiazole-2-thiol with a halomethyl-substituted pyridazinone under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the oxadiazole ring can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under suitable conditions to modify the oxadiazole ring or the pyridazinone core.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced forms of the oxadiazole or pyridazinone rings.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyridazin-3(2H)-one
- 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-6-chloropyridazin-3(2H)-one
Uniqueness
The unique combination of the oxadiazole ring and the pyridazinone core, along with the phenyl group, may confer specific properties such as enhanced biological activity or unique electronic characteristics.
Properties
IUPAC Name |
6-phenyl-2-[(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12-7-6-10(9-4-2-1-3-5-9)16-17(12)8-11-14-15-13(20)19-11/h1-7H,8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXFGCNRDKBKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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